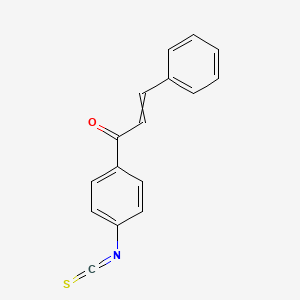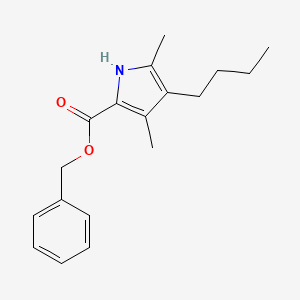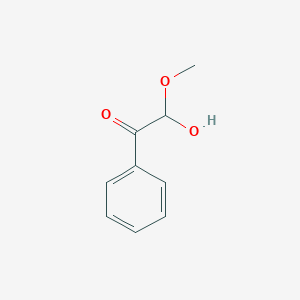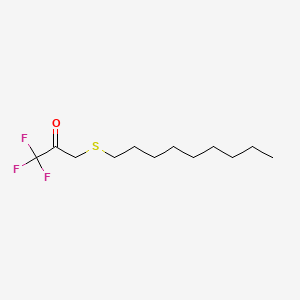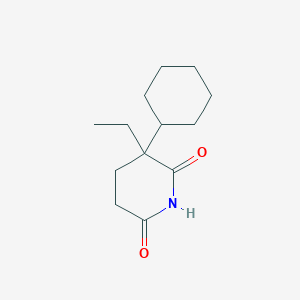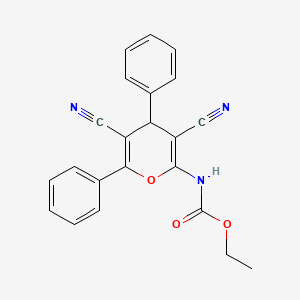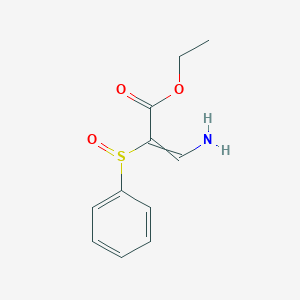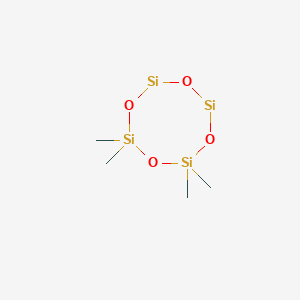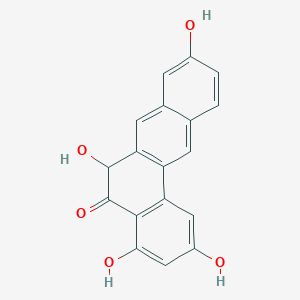![molecular formula C29H32Si3 B14347498 5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole CAS No. 92886-82-3](/img/structure/B14347498.png)
5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole is a complex organosilicon compound It is characterized by the presence of multiple silyl groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo[b,d]silole core: This can be achieved through a cyclization reaction involving appropriate aromatic precursors.
Introduction of silyl groups: The silyl groups are introduced through silylation reactions, which involve the use of silylating agents such as trimethylsilyl chloride or methyl(diphenyl)silyl chloride under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole involves its interaction with various molecular targets. The silyl groups play a crucial role in modulating the reactivity and stability of the compound. The pathways involved in its mechanism of action include:
Interaction with nucleophiles: The silyl groups can act as protecting groups, allowing selective reactions to occur at other sites in the molecule.
Formation of reactive intermediates: During chemical reactions, the compound can form reactive intermediates that facilitate the formation of desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Methyl-2-propanyl)-5-phenyl-5H-dibenzo[b,d]silole: Similar in structure but with different substituents.
5-Methyl-5H-dibenzo[b,d]silole: Lacks the additional silyl groups present in the target compound.
Uniqueness
5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole is unique due to the presence of multiple silyl groups, which impart distinct chemical properties. These groups enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and materials science.
Propriétés
Numéro CAS |
92886-82-3 |
|---|---|
Formule moléculaire |
C29H32Si3 |
Poids moléculaire |
464.8 g/mol |
Nom IUPAC |
trimethyl-[5-methyl-2-[methyl(diphenyl)silyl]benzo[b][1]benzosilol-5-yl]silane |
InChI |
InChI=1S/C29H32Si3/c1-30(2,3)32(5)28-19-13-12-18-26(28)27-22-25(20-21-29(27)32)31(4,23-14-8-6-9-15-23)24-16-10-7-11-17-24/h6-22H,1-5H3 |
Clé InChI |
HCWHWKUFCMBMRR-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C2=C(C=C(C=C2)[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-Isocyanato-2-methylphenyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347427.png)

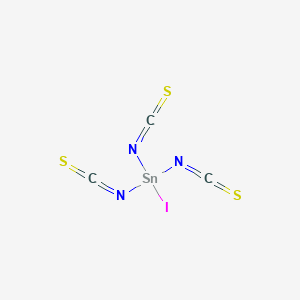
![1-[1-(3-Azidophenyl)cyclohexyl]piperidine](/img/structure/B14347440.png)
